molecular formula C19H20N4O4 B6540826 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea CAS No. 1060210-21-0

3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea

Cat. No.: B6540826
CAS No.: 1060210-21-0
M. Wt: 368.4 g/mol
InChI Key: IYPOJQZGGXVHBP-UHFFFAOYSA-N
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Description

The compound 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea is an intriguing chemical entity with potential applications across various fields, including chemistry, biology, medicine, and industry. As a fusion of a furan and pyridazinone moiety with a urea linker, it presents a unique structure that warrants detailed examination.

Synthetic Routes and Reaction Conditions

To synthesize this compound, the following steps are typically followed:

  • Synthesis of the furan-2-yl intermediate: : The furan-2-yl component is synthesized through cyclization reactions, often involving furfural or similar precursors.

  • Formation of the pyridazinone ring: : This step involves the reaction of a hydrazine derivative with a diketone or similar compound to form the pyridazinone ring. The key to this step is controlling the reaction temperature and pH to ensure the correct ring closure.

  • Linking the intermediates: : The furan and pyridazinone intermediates are then linked via a propyl chain. This is achieved through a series of condensation reactions, utilizing reagents like alkyl halides under controlled conditions.

  • Addition of the urea moiety: : Finally, the 3-methoxyphenylurea is introduced to the linked intermediate through nucleophilic substitution, forming the desired compound.

Industrial Production Methods

In an industrial setting, these synthetic routes can be scaled up with continuous flow reactors and advanced purification techniques. The key challenges here include optimizing yields, reducing by-products, and ensuring scalability without compromising the compound's integrity.

Types of Reactions

The compound this compound undergoes several types of chemical reactions, including:

  • Oxidation: : Oxidative reactions can occur at the furan ring, potentially leading to ring-opening products.

  • Reduction: : The pyridazinone ring can be reduced to form dihydropyridazine derivatives under specific conditions.

  • Substitution: : The urea and furan rings can undergo substitution reactions, facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic media.

  • Reduction: : Sodium borohydride or catalytic hydrogenation under controlled pressure and temperature.

  • Substitution: : Halogenating agents, nucleophiles like amines or alcohols, under basic or acidic conditions.

Major Products

The major products from these reactions depend on the specific reagents and conditions but can include various substituted ureas, reduced pyridazinones, and oxidized furans.

Scientific Research Applications

  • Chemistry: : As a versatile intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: : Studied for its potential enzyme inhibition properties, impacting biochemical pathways.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of advanced materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through several pathways:

  • Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, altering their function.

  • Molecular Targeting: : It interacts with proteins and nucleic acids, affecting cellular processes.

  • Pathways Involved: : Key pathways impacted include oxidative stress response, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-1-(3-methoxyphenyl)urea stands out due to its unique combination of furan, pyridazinone, and urea moieties.

Similar Compounds

  • 3-(2-furyl)-5-(2-hydroxyphenyl)pyrazole

  • 3-(furan-2-ylmethyl)-5-phenyl-2-pyrazoline

  • 1-(3-methoxyphenyl)-3-(2-thienyl)urea

The uniqueness of this compound lies in its multi-functional structure, allowing for diverse reactivity and applications.

Properties

IUPAC Name

1-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-15-6-2-5-14(13-15)21-19(25)20-10-4-11-23-18(24)9-8-16(22-23)17-7-3-12-27-17/h2-3,5-9,12-13H,4,10-11H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPOJQZGGXVHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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